(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Description
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a bicyclic organic compound characterized by a fused 5- and 6-membered ring system (bicyclo[4.3.0] framework) containing two nitrogen atoms at positions 1 and 2. The stereochemistry of the molecule is defined by the (S,S) configuration at the chiral centers, which significantly influences its biological activity and chemical reactivity. This compound has garnered attention in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of antimicrobial agents like moxifloxacin .
Structure
3D Structure
Properties
IUPAC Name |
(3S,8aS)-3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(2)6-10-8-13-5-3-4-11(13)7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNMUPYECOXNEZ-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCCC2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC[C@H]2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[43One common method involves the catalytic hydrogenation of a precursor compound, such as 8-benzyl-2,8-diazabicyclo[4.3.0]nonane, followed by reduction and debenzylation steps . The reaction conditions often include the use of palladium on carbon as a catalyst and hydrogen gas for the hydrogenation steps .
Industrial Production Methods
Industrial production methods for (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane focus on optimizing yield and purity while minimizing costs. These methods may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography . The process parameters are carefully controlled to ensure the production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isobutyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane involves its interaction with sigma receptors, particularly sigma-1 receptors. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum . Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and interact with various ion channels and G-protein-coupled receptors . This interaction modulates cellular signaling pathways, leading to effects such as neuroprotection and analgesia .
Comparison with Similar Compounds
Substituent Impact :
Antimicrobial Properties
- (S,S)-3-Isobutyl derivative : Demonstrates activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Aeromonas hydrophila, Vibrio ordalii) pathogens. Its antioxidant activity may synergize with antimicrobial effects by mitigating oxidative stress in host tissues .
- 3-Benzyl analogue : Comparable efficacy to the isobutyl derivative but with a longer chromatographic retention time (Rt 27.423 min vs. 21.934 min), suggesting higher molecular weight or polarity .
- Unsubstituted core : Minimal antimicrobial activity, highlighting the necessity of substituents for bioactivity .
Pharmaceutical Relevance
- The (S,S)-2,8-diazabicyclo[4.3.0]nonane framework is critical in moxifloxacin synthesis, a fluoroquinolone antibiotic. Stereochemical purity (>98%) is essential for drug efficacy, as enantiomeric impurities (e.g., R,R-form) can reduce therapeutic performance .
Physicochemical Properties
| Property | (S,S)-3-Isobutyl Derivative | 3-Benzyl Derivative | Unsubstituted Core |
|---|---|---|---|
| Molecular Weight | ~238 g/mol | ~268 g/mol | ~154 g/mol |
| Retention Time (HPLC) | 21.934 min | 27.423 min | 19.740 min |
| LogP (Predicted) | ~2.1 | ~2.8 | ~0.5 |
| Solubility | Low in water, high in DMSO | Similar to isobutyl | Moderate in polar solvents |
Biological Activity
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane, a bicyclic compound with the molecular formula and CAS number 1211745-79-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. Its stereochemistry is essential for its interaction with biological targets, particularly in nootropic and analgesic contexts.
Synthesis
The synthesis of this compound has been achieved through various methods, often involving multi-step organic reactions. The general synthetic route includes:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to create the bicyclo[4.3.0] framework.
- Functionalization : Introduction of the isobutyl group at the appropriate position to yield the final product.
Nootropic Effects
Research has indicated that this compound exhibits nootropic properties, which are characterized by enhancements in cognitive functions such as memory and learning. A study demonstrated that this compound could reverse scopolamine-induced amnesia in mice, suggesting its potential utility in treating cognitive impairments .
Analgesic Properties
In addition to its cognitive-enhancing effects, this compound has shown promising results in pain management:
- Antihyperalgesic Activity : In models of neuropathic pain (specifically streptozotocin-induced and oxaliplatin-induced neuropathy), the compound demonstrated significant antihyperalgesic effects when compared to pregabalin, a commonly used analgesic .
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Effective in reversing scopolamine-induced amnesia | Mouse passive-avoidance test |
| Study 2 | Significant reduction in neuropathic pain symptoms | Comparison with pregabalin in animal models |
The exact mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve modulation of neurotransmitter systems that are implicated in cognition and pain perception.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
